rac-tert-butyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate
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Overview
Description
rac-tert-butyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate: is a chemical compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl chloroformate with (2R,3R)-2-methylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
tert-butyl chloroformate+(2R,3R)-2-methylpyrrolidine→rac-tert-butyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: The pyrrolidine ring can be oxidized to form N-oxide derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Alkylating or arylating agents in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: (2R,3R)-2-methylpyrrolidine and carbon dioxide.
Oxidation: N-oxide derivatives of the pyrrolidine ring.
Substitution: Various substituted carbamates depending on the substituent used.
Scientific Research Applications
rac-tert-butyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the biological activity of carbamate derivatives.
Industrial Applications: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This mechanism is similar to that of other carbamate-based inhibitors.
Comparison with Similar Compounds
Similar Compounds
- rac-tert-butyl N-[(2R,3R)-2-phenylpyrrolidin-3-yl]carbamate
- rac-tert-butyl N-[(2R,3R)-2-(trifluoromethyl)pyrrolidin-3-yl]carbamate
Uniqueness
rac-tert-butyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate is unique due to the presence of the methyl group on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Properties
CAS No. |
1374656-03-7 |
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Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
tert-butyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C10H20N2O2/c1-7-8(5-6-11-7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m1/s1 |
InChI Key |
FIZGQOZZMQMOQI-HTQZYQBOSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](CCN1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1C(CCN1)NC(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
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